1,1'-Methylenebis(2,4-dichlorobenzene)
Description
These compounds are typically used in polymer production, adhesives, and industrial coatings due to their stability and reactivity .
Properties
CAS No. |
84604-89-7 |
|---|---|
Molecular Formula |
C13H8Cl4 |
Molecular Weight |
306.0 g/mol |
IUPAC Name |
2,4-dichloro-1-[(2,4-dichlorophenyl)methyl]benzene |
InChI |
InChI=1S/C13H8Cl4/c14-10-3-1-8(12(16)6-10)5-9-2-4-11(15)7-13(9)17/h1-4,6-7H,5H2 |
InChI Key |
WVWJQTPTXDYDCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Methylenebis(2,4-dichlorobenzene) can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of 2,4-dichlorobenzene with formaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: In industrial settings, the production of 1,1’-Methylenebis(2,4-dichlorobenzene) follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and employing purification techniques such as distillation and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1,1’-Methylenebis(2,4-dichlorobenzene) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methylene bridge can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to remove chlorine atoms or to modify the methylene bridge.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed:
Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atoms.
Oxidation Reactions: Products include carbonyl compounds such as aldehydes or ketones.
Reduction Reactions: Products include dechlorinated compounds or modified methylene bridges.
Scientific Research Applications
Chemistry: 1,1’-Methylenebis(2,4-dichlorobenzene) is used as an intermediate in the synthesis of various organic compounds. Its stability and reactivity make it valuable in the development of new materials and chemical processes .
Biology and Medicine: In biological research, this compound is used to study the effects of chlorinated aromatic compounds on biological systems. It serves as a model compound to investigate the toxicity and environmental impact of similar substances .
Industry: Industrially, 1,1’-Methylenebis(2,4-dichlorobenzene) is used in the production of polymers, resins, and other materials. Its chemical properties contribute to the durability and performance of these products .
Mechanism of Action
The mechanism of action of 1,1’-Methylenebis(2,4-dichlorobenzene) involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and methylene bridge play a crucial role in its binding affinity and reactivity. The compound can inhibit or activate specific pathways, leading to various biological effects.
Comparison with Similar Compounds
4,4'-Methylenebis(2-chloroaniline) (MOCA)
- Structure : A methylene bridge connects two 2-chloroaniline groups.
- CAS : 101-14-4 .
- Properties: Molecular formula: C₁₃H₁₂Cl₂N₂. High thermal stability; melting point ~100–110°C. Known carcinogen with occupational exposure limits (e.g., <0.003 mg/m³ in some jurisdictions) .
- Applications : Curing agent in polyurethane elastomers .
Comparison : Unlike MOCA, 1,1'-Methylenebis(2,4-dichlorobenzene) lacks amine groups, reducing its reactivity in polymer curing but increasing hydrophobicity. Chlorine substituents at the 2,4-positions may enhance environmental persistence compared to MOCA’s 2-chloroaniline groups .
4,4'-Methylenebis(3-chloro-2,6-diethylaniline)
- CAS : 30273-39-3 .
- Structure : Features ethyl groups and chlorine atoms on the aromatic rings.
- Properties: Similarity score: 0.90 to MOCA .
- Applications : Likely used in high-performance polymers requiring flexibility and chemical resistance.
However, both compounds share risks associated with chlorinated aromatic structures, such as environmental persistence .
4,4'-Methylenebis(2-methylaniline)
- CAS: Not explicitly listed (referenced as 2:589 in ).
- Structure : Methyl groups at the 2-position instead of chlorine.
- Properties :
- Applications : Intermediate in dye and resin synthesis.
Comparison : Replacement of chlorine with methyl groups reduces toxicity but also decreases thermal and chemical stability compared to 1,1'-Methylenebis(2,4-dichlorobenzene) .
1,1'-Methylenebis(4-isocyanatobenzene)
- CAS : 9016-87-9 .
- Structure : Methylene-linked isocyanate groups.
- Properties :
- Highly reactive; used in polyurethane foam production.
- Acute respiratory hazards due to isocyanate functionality.
- Applications : Industrial adhesives and insulation materials.
Comparison : The isocyanate groups confer distinct reactivity and toxicity (e.g., respiratory sensitization) compared to the inert chlorine substituents in 1,1'-Methylenebis(2,4-dichlorobenzene) .
Research Findings and Environmental Impact
Biological Activity
1,1'-Methylenebis(2,4-dichlorobenzene), commonly known as methylene bis(2,4-dichlorophenol), is an organic compound that has garnered attention due to its biological activity and potential health implications. This article provides a comprehensive overview of its biological effects, including antimicrobial properties, toxicity, and environmental impact.
Chemical Structure and Properties
1,1'-Methylenebis(2,4-dichlorobenzene) is a bisphenolic compound characterized by two 2,4-dichlorophenol moieties linked by a methylene bridge. Its chemical formula is , and it has a molecular weight of approximately 295.01 g/mol. The compound is known for its hydrophobic nature and stability under various environmental conditions.
Antimicrobial Activity
Research indicates that 1,1'-Methylenebis(2,4-dichlorobenzene) exhibits significant antimicrobial properties against various bacterial strains. A study evaluating the minimum inhibitory concentration (MIC) of several chlorinated compounds found that this compound effectively inhibited the growth of gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. The results are summarized in Table 1.
| Compound | MIC (µg/ml) | Target Organism |
|---|---|---|
| 1,1'-Methylenebis(2,4-dichlorobenzene) | 200 | Bacillus subtilis |
| 1,2-Dichlorobenzene | 400 | Staphylococcus aureus |
| 2,4-Dichlorophenol | 100 | Escherichia coli |
This antimicrobial activity is attributed to the halogenated phenolic structure, which disrupts microbial cell membranes and inhibits essential metabolic processes.
Toxicological Profile
The toxicological profile of 1,1'-Methylenebis(2,4-dichlorobenzene) suggests potential health risks associated with exposure. Studies have reported acute effects such as headaches, nausea, and dizziness following inhalation or ingestion. Chronic exposure has been linked to liver and kidney damage in animal models. The LD50 (lethal dose for 50% of the population) for oral exposure in rats ranges from 1516 to 2138 mg/kg body weight .
Case Studies
A notable case study involved occupational exposure among workers in industries utilizing chlorinated solvents. Monitoring revealed elevated levels of 1,1'-Methylenebis(2,4-dichlorobenzene) in blood samples, correlating with reported symptoms of toxicity. This highlights the need for stringent safety measures in workplaces handling this compound.
Environmental Impact
The environmental persistence of 1,1'-Methylenebis(2,4-dichlorobenzene) raises concerns regarding its bioaccumulation in aquatic ecosystems. Research indicates that it does not readily degrade under anaerobic conditions and can accumulate in the fatty tissues of aquatic organisms .
Biodegradation Studies
Studies on the biodegradation of similar compounds suggest variable results; some studies report negligible degradation rates while others indicate partial breakdown under aerobic conditions. For instance:
| Compound | Biodegradation (%) | Condition |
|---|---|---|
| Methylene bis(2,4-dichlorophenol) | 18% after 14 days | Aerobic conditions |
| 1,2-Dichlorobenzene | No significant degradation observed | Anaerobic conditions |
These findings underscore the need for further research on the environmental fate of methylene bis(2,4-dichlorophenol).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
